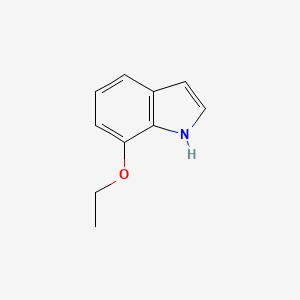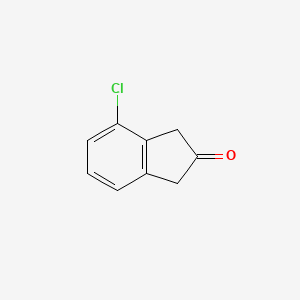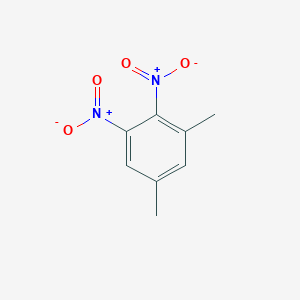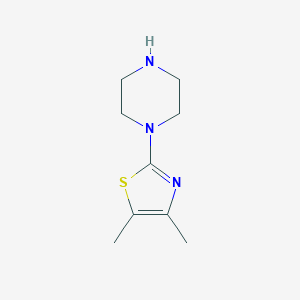
Cyclopentyl 4-fluorophenyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl 4-fluorophenyl ketone is a chemical compound with the molecular formula C12H13FO . It is a colorless oil and is used for research purposes .
Molecular Structure Analysis
The molecular structure of Cyclopentyl 4-fluorophenyl ketone consists of a cyclopentyl group (a five-membered carbon ring) attached to a 4-fluorophenyl ketone group (a phenyl ring with a fluorine atom at the 4th position and a ketone functional group) . The molecular weight of this compound is 192.23 g/mol .Physical And Chemical Properties Analysis
Cyclopentyl 4-fluorophenyl ketone is a colorless oil . Its exact physical and chemical properties such as melting point, boiling point, density, solubility, etc., are not provided in the search results.Scientific Research Applications
Synthesis and Medicinal Chemistry
Cyclopentyl 4-fluorophenyl ketone is involved in the synthesis of compounds with potential analgesic and anti-inflammatory activities. Deshpande & Pai (2012) synthesized a series of fluorine-containing sydnones with a styryl ketone group, indicating that compounds with electron-attracting substituents exhibited promising efficacy and adverse effect ratios, signifying the importance of fluorine substitution in medicinal chemistry applications (Deshpande & Pai, 2012).
Metabolic Studies
Cyclopentyl 4-fluorophenyl ketone derivatives are used in metabolic studies to understand energy utilization in various tissues, especially under conditions where dietary glucose is scarce. For instance, Courchesne-Loyer et al. (2017) used positron emission tomography (PET) to assess the impact of diet-induced moderate ketosis on cerebral metabolic rate of acetoacetate and glucose in healthy adults, showing that ketones are an important alternative fuel for the human brain (Courchesne-Loyer et al., 2017). Similarly, Mattingly et al. (2020) synthesized and evaluated a radiofluorinated ketone body derivative for PET imaging, offering a tool for studying ketone body metabolism in conditions like Alzheimer's disease, epilepsy, diabetes, and cancer (Mattingly et al., 2020).
Nutritional and Obesity Research
In the field of nutrition and obesity research, cyclopentyl 4-fluorophenyl ketone derivatives have been explored for their potential effects on lipid metabolism and obesity prevention. Morimoto et al. (2005) investigated raspberry ketone (a compound structurally similar to cyclopentyl 4-fluorophenyl ketone) and found that it prevents obesity and fatty liver by altering lipid metabolism, particularly by increasing norepinephrine-induced lipolysis in white adipocytes (Morimoto et al., 2005).
Therapeutic Agent Development
The structure of cyclopentyl 4-fluorophenyl ketone allows its derivatives to be used in the development of therapeutic agents. For instance, Chou et al. (2010) synthesized a hydrophilic prodrug of CHM-1, a compound with unique antitumor activity, showing promising results for clinical trials as an anticancer candidate (Chou et al., 2010).
Enzyme Inhibition for Disease Treatment
Compounds derived from cyclopentyl 4-fluorophenyl ketone serve as inhibitors for specific enzymes, offering potential treatment options for diseases such as arthritis. Ahmed et al. (1992) synthesized peptidyl fluoromethyl ketones that effectively inhibited cathepsin B activity and reduced the severity of inflammation and cartilage and bone damage in adjuvant-induced arthritis (Ahmed et al., 1992).
Safety and Hazards
properties
IUPAC Name |
cyclopentyl-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-11-7-5-10(6-8-11)12(14)9-3-1-2-4-9/h5-9H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMXMRIBMVPPJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602551 |
Source


|
| Record name | Cyclopentyl(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31545-25-2 |
Source


|
| Record name | Cyclopentyl(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

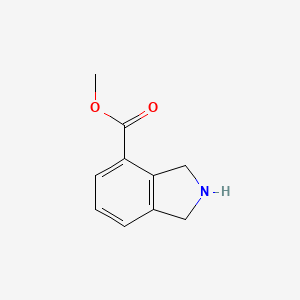
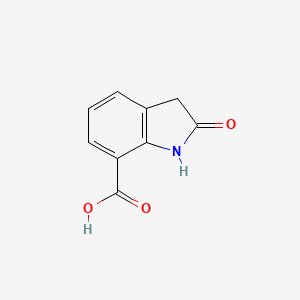
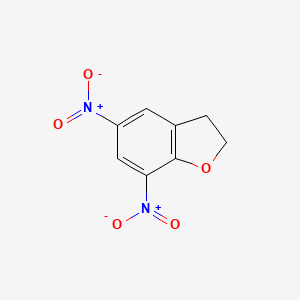

![1-[4-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B1357603.png)

